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Core Science & Biosynthesis

Foundational

CAS 1458536-78-1 physicochemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of CAS 1458536-78-1 Foreword As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of CAS 1458536-78-1

Foreword

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the physicochemical characteristics of the compound identified by CAS number 1458536-78-1. This document moves beyond a simple recitation of data points, instead focusing on the causality behind experimental choices and providing a framework for the independent validation of these critical parameters. The integrity of any drug discovery program rests upon the quality and reproducibility of its foundational data; this guide is structured to ensure that trustworthiness.

Compound Identification and Structure

The compound registered under CAS 1458536-78-1 is chemically identified as 2,3-difluoro-6-[[4-(1-hydroxy-1-methylethyl)-2-methoxy-phenyl]amino]-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide. A thorough understanding of its structure is the first step in elucidating its physicochemical behavior.

Table 1: Compound Identification

ParameterValue
CAS Number 1458536-78-1
IUPAC Name 2,3-difluoro-6-[[4-(1-hydroxy-1-methylethyl)-2-methoxy-phenyl]amino]-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide
Molecular Formula C24H25F2N7O3
Molecular Weight 513.5 g/mol
Canonical SMILES CC(C)(O)C1=CC(=C(OC)C=C1)NC1=C(C(=O)N(C=C2)N2C=C1F)C(=C2F)N(C)C=C2

Core Physicochemical Characteristics

The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a critical determinant of its bioavailability. For oral drug candidates, aqueous solubility in the gastrointestinal tract is a prerequisite for absorption.

Predicted Solubility: Computational models predict the aqueous solubility of CAS 1458536-78-1 to be low. This is a common characteristic of complex, aromatic molecules and underscores the importance of empirical testing.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method remains the gold standard for solubility determination due to its simplicity and reliability.

  • Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Add an excess of the compound to each buffer solution in a sealed vial. Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation and filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 1: Shake-Flask Solubility Workflow

G A Prepare Buffer Solutions (pH 2.0, 4.5, 6.8, 7.4) B Add Excess Compound A->B C Equilibrate (24-48h at 25°C/37°C) B->C D Centrifuge & Filter C->D E Quantify via HPLC-UV D->E

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.

Predicted Lipophilicity: The predicted LogP for this compound is approximately 3.5, suggesting a high degree of lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Solvent System: Prepare a biphasic system of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.

  • Partitioning: Dissolve a known amount of the compound in one phase and then add the second phase. Vigorously mix the two phases for a set time to allow for partitioning.

  • Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in an equal ratio of its ionized and non-ionized forms. This is crucial for predicting its behavior in different physiological compartments with varying pH levels.

Predicted pKa: Computational tools suggest the presence of both acidic and basic centers in the molecule, leading to multiple predicted pKa values. Experimental determination is necessary to confirm these.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a co-solvent system like water-methanol.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Diagram 2: General Physicochemical Characterization Workflow

G cluster_0 Core Properties cluster_1 Analytical Readout A Solubility (Shake-Flask) D HPLC-UV A->D B Lipophilicity (LogD7.4) B->D C Ionization (pKa Titration) E Potentiometry C->E

Caption: Integrated workflow for key physicochemical property determination.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, essential for its identification, quantification, and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • UV-Visible Spectroscopy: This would determine the wavelengths of maximum absorbance, which is crucial for developing quantitative analytical methods using UV detectors.

Biological Context and Potential Signaling Pathways

While specific biological data for CAS 1458536-78-1 is not extensively published, its structural motifs, particularly the pyrazolo[1,5-a]pyrimidine core, are found in numerous kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.

Hypothesized Mechanism of Action: It is plausible that this compound targets one or more protein kinases. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Diagram 3: Hypothesized Kinase Inhibition Pathway

G cluster_0 Cellular Signaling cluster_1 Inhibitor Action A Upstream Signal B Protein Kinase A->B D Phosphorylated Substrate (Active) B->D ATP -> ADP C Substrate Protein C->B E Downstream Cellular Response D->E F CAS 1458536-78-1 F->B Blocks ATP Binding

Caption: General mechanism of kinase inhibition relevant to the compound's structural class.

Conclusion

CAS 1458536-78-1 is a complex heterocyclic molecule with predicted low aqueous solubility and high lipophilicity. These characteristics present both challenges and opportunities for its development as a therapeutic agent. A thorough experimental characterization of its solubility, pKa, and LogD is paramount for guiding formulation development and interpreting pharmacokinetic data. The protocols and frameworks provided in this guide offer a robust starting point for researchers to generate the high-quality, reproducible data necessary for advancing this compound through the drug discovery pipeline.

References

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Shake-Flask Method for Octanol-Water Partition Coefficient Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties URL: [Link]

  • Title: Spectroscopic Methods in Organic Chemistry Source: Thieme URL: [Link]

Exploratory

Methylsulfonyl-Phenoxy Piperidine: A Privileged Scaffold in GPCR Drug Discovery

Executive Summary The Methylsulfonyl-Phenoxy Piperidine (MSPP) scaffold represents a "privileged structure" in modern medicinal chemistry, most notably recognized for its critical role in the development of GPR119 agonis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methylsulfonyl-Phenoxy Piperidine (MSPP) scaffold represents a "privileged structure" in modern medicinal chemistry, most notably recognized for its critical role in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and obesity. This structural motif combines a metabolically robust polar anchor (methylsulfonyl) with a flexible, solubilizing vector (piperidine) via an ether linkage.

This technical guide dissects the MSPP scaffold, moving beyond simple structural description to an analysis of its pharmacophoric utility, synthetic accessibility, and optimization strategies. It is designed for medicinal chemists and lead optimization scientists seeking to leverage this scaffold for GPCR targeting.

Structural Anatomy & Pharmacophore Analysis[1]

The MSPP scaffold is not merely a connector; it is a functional triad where each component serves a distinct pharmacological purpose.

The Methylsulfonyl "Anchor"
  • Function: Acts as a strong hydrogen bond acceptor and a metabolic "sink."

  • Medicinal Chemistry Insight: Unlike sulfonamides, the methylsulfonyl (

    
    ) group is chemically inert and resistant to hydrolysis. It provides a high dipole moment, enhancing potency at GPCR binding pockets (specifically the orthosteric site of GPR119) without introducing the mutagenic risks often associated with nitro groups or the metabolic liability of thiols.
    
The Phenoxy "Hinge"
  • Function: Provides a specific bond angle (~120°) and rotational freedom.

  • Medicinal Chemistry Insight: The ether oxygen acts as a weak H-bond acceptor but, more importantly, decouples the electronic systems of the aromatic ring and the piperidine. This prevents the piperidine nitrogen's lone pair from conjugating with the aromatic system, maintaining the basicity required for solubility (unless acylated).

The Piperidine "Vector"
  • Function: Solubility handle and diversity vector.[1]

  • Medicinal Chemistry Insight: The piperidine nitrogen (

    
    ) ensures high water solubility at physiological pH. However, in many GPR119 agonists (e.g., GSK1292263 ), this nitrogen is derivatized (carbamates/pyrimidines) to neutralize basicity, thereby reducing hERG channel affinity—a common liability for basic piperidines.
    

Therapeutic Application: GPR119 Agonism[1][3][4][5]

The primary application of the MSPP scaffold is in the modulation of GPR119 , a G


-coupled receptor expressed in pancreatic 

-cells and intestinal L-cells.
Mechanism of Action

Activation of GPR119 by MSPP-containing ligands triggers a dual-mechanism metabolic benefit:

  • Pancreas: Enhances glucose-dependent insulin secretion (GSIS).[2]

  • Intestine: Stimulates release of incretins (GLP-1 and GIP).[3][2]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by MSPP-based ligands.

GPR119_Pathway Ligand MSPP Ligand (e.g., GSK1292263) Receptor GPR119 Receptor (Pancreatic/Intestinal) Ligand->Receptor Binding G_Protein Gαs Protein Activation Receptor->G_Protein Coupling AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP Increase AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Effectors Exocytosis Machinery (Ca2+ mobilization) PKA->Effectors Phosphorylation Outcome GLP-1 / Insulin Secretion Effectors->Outcome Release

Figure 1: GPR119 signaling cascade triggered by MSPP ligands, leading to incretin and insulin release.[3]

Synthetic Protocols

Constructing the MSPP scaffold requires forming the C(aryl)-O bond. Two primary methodologies exist: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

Method A: SNAr (Preferred for Scale-Up)

This method leverages the electron-withdrawing nature of the methylsulfonyl group, which activates the aromatic ring for nucleophilic attack.

Protocol:

  • Reagents: 4-Fluorophenyl methyl sulfone (1.0 eq), 4-Hydroxypiperidine (1.2 eq), Potassium tert-butoxide (KOtBu) or NaH (1.5 eq).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: Heat at 80–100°C for 4–12 hours.

  • Workup: Quench with water. The product often precipitates or can be extracted with EtOAc.

Why this works: The sulfone group at the para position stabilizes the Meisenheimer complex intermediate, making the fluorine a good leaving group. This is the industrial standard due to atom economy and avoidance of triphenylphosphine oxide byproducts.

Method B: Mitsunobu Reaction (Preferred for Analoging)

Used when the aryl partner lacks sufficient electron-withdrawing groups or when specific chirality is required.

Protocol:

  • Reagents: 4-(Methylsulfonyl)phenol (1.0 eq), N-Boc-4-hydroxypiperidine (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), DIAD or DEAD (1.2 eq).
    
  • Solvent: THF or Toluene (Anhydrous).

  • Conditions: 0°C to Room Temperature, 12–24 hours.

  • Mechanism: Activation of the alcohol by

    
    /DIAD followed by 
    
    
    
    displacement by the phenol.
Synthetic Workflow Diagram

Synthesis_Workflow Start_F 4-Fluoro Ph-SO2Me Process_SNAr SNAr (Base, Heat) Start_F->Process_SNAr Start_OH 4-Hydroxy Ph-SO2Me Process_Mits Mitsunobu (PPh3, DIAD) Start_OH->Process_Mits Piperidine 4-Hydroxy Piperidine Piperidine->Process_SNAr Piperidine->Process_Mits Intermediate MSPP Core (Protected) Process_SNAr->Intermediate Process_Mits->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Final Functionalized Drug Candidate Deprotection->Final Derivatization

Figure 2: Dual synthetic pathways for accessing the MSPP scaffold.

Optimization & SAR Data

When optimizing MSPP-based leads, the piperidine nitrogen is the primary site for modification. Table 1 summarizes the impact of N-substitution on GPR119 potency and hERG inhibition (a critical safety parameter).

Table 1: SAR of N-Substituted MSPP Analogues (Representative Data)
Compound ClassN-Substituent (R)hGPR119 EC50 (nM)hERG IC50 (µM)Solubility
Free Amine

> 1000> 30High
Alkyl

4501.2 (Risk)High
Carbamate

(Boc)
12> 30Low
Heterocycle Pyrimidine (GSK-like)3 - 8 > 100 Moderate
Urea

25> 50Poor

Key Insight: Converting the basic piperidine amine to a neutral carbamate or attaching an electron-deficient heterocycle (like a pyrimidine or oxadiazole) dramatically improves potency and reduces hERG liability by lowering the pKa of the basic center.

References

  • Discovery of GSK1292263 : Carpenter, A. J., et al. "Discovery of GSK1292263A, a GPR119 Agonist for the Treatment of Type 2 Diabetes."[4] Journal of Medicinal Chemistry.

  • GPR119 Biology : Semple, G., et al. "GPR119 agonists for the treatment of type 2 diabetes and obesity." Future Medicinal Chemistry.

  • Scaffold Synthesis : "Preparation of piperidine derivatives as GPR119 agonists." World Intellectual Property Organization (WO/2008/070692).[4]

  • Piperidine in Drug Design : "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect.

  • Commercial Building Block : "4-[4-(Methylsulfonyl)phenoxy]piperidine hydrochloride." Sigma-Aldrich.

Sources

Foundational

Biological Activity of 3-Substituted Phenoxy Piperidine Derivatives

This guide focuses on the specific chemical scaffold of 3-aryloxypiperidines (piperidines featuring a phenoxy group directly linked to the C3 position) and their functionalized derivatives. This structural class represen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the specific chemical scaffold of 3-aryloxypiperidines (piperidines featuring a phenoxy group directly linked to the C3 position) and their functionalized derivatives. This structural class represents a privileged scaffold in medicinal chemistry, distinct from the more common 4-substituted analogs (e.g., paroxetine) or N-alkylated variants.

Technical Whitepaper | Medicinal Chemistry & Pharmacology Series

Executive Summary

The 3-substituted phenoxy piperidine scaffold represents a critical structural motif in the design of central nervous system (CNS) agents. Unlike their C4-substituted counterparts (widely recognized in SSRIs like paroxetine), the C3-substituted variants offer a unique vector for chirality-driven selectivity profiles against monoamine transporters (SERT, NET, DAT) and specific G-protein coupled receptors (GPCRs), particularly the Nociceptin/Orphanin FQ (NOP) receptor and Mu-opioid receptor (MOR).

This guide details the pharmacological mechanisms, Structure-Activity Relationships (SAR), and experimental validation protocols for this class of compounds.

Chemical Structure & Pharmacophore Analysis

The core pharmacophore consists of a piperidine ring with an ether linkage at the 3-position connecting to a substituted phenyl ring.

Structural Logic
  • Scaffold: Piperidine (saturated N-heterocycle).[1][2]

  • Linker: Ether oxygen (-O-) at C3. This provides rotational freedom while maintaining a specific distance between the basic nitrogen and the aromatic ring, mimicking the aryloxypropanolamine motif found in many neurotransmitter modulators.

  • Substituents:

    • Phenoxy Ring (Ar): Often substituted at the meta (3') or para (4') position with electron-withdrawing groups (CF3, halogens) to improve metabolic stability and lipophilicity.

    • Piperidine Nitrogen (N1): Can be free (secondary amine) or substituted (tertiary amine) to tune blood-brain barrier (BBB) permeability and receptor affinity.

G Core 3-Phenoxypiperidine Core Scaffold N_Term N-Terminus (N1) Modulates BBB & Selectivity (H, Me, Benzyl) Core->N_Term Basic Center C3_Chiral C3 Chiral Center (R) vs (S) determines target affinity Core->C3_Chiral Stereochemistry Phenoxy Phenoxy Ring Lipophilic pocket binding Core->Phenoxy Ether Linkage Substituents Meta/Para Substituents (e.g., -CF3, -Cl) Metabolic Stability Phenoxy->Substituents Electronic Tuning

Figure 1: Pharmacophore decomposition of 3-substituted phenoxy piperidine derivatives.

Pharmacology & Mechanism of Action[3]

Monoamine Reuptake Inhibition (Antidepressant/Anxiolytic)

The 3-phenoxypiperidine motif is a rigidified analog of the open-chain phenoxypropylamine class (e.g., atomoxetine, fluoxetine).

  • Mechanism: The compounds act as competitive inhibitors of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Binding Mode: The basic nitrogen binds to the aspartate residue in the primary binding site (S1) of the transporter, while the 3-phenoxy group occupies the hydrophobic S2 pocket.

  • Selectivity: The meta-substitution (e.g., 3-trifluoromethyl) on the phenoxy ring often enhances NET selectivity over SERT, whereas para-substitution tends to favor SERT.

Opioid & Nociceptin Receptor Modulation (Analgesic)

Certain derivatives, particularly those with bulky N-substituents or specific 3-phenoxypropyl linkers, show dual activity at the Mu-Opioid Receptor (MOR) and the Nociceptin Receptor (NOP).

  • Therapeutic Value: Dual MOR/NOP agonists are sought after as non-addictive analgesics. The NOP component counteracts the respiratory depression and addictive liability associated with pure MOR agonism.

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to three vectors:

Structural VectorModificationBiological Consequence
C3 Stereochemistry (S)-EnantiomerGenerally favors SERT/NET binding (varies by specific series).
(R)-EnantiomerOften shows reduced affinity or altered selectivity (e.g., Sigma receptor binding).
Phenoxy Substituent 3-CF3 (Meta)Increases metabolic stability; enhances NET affinity (Atomoxetine-like profile).
4-F (Para)Enhances SERT affinity; classic serotonin-mimetic substitution.
2-OMe (Ortho)Steric clash often reduces potency; used to induce conformational twist.
N-Substitution N-H (Secondary)High affinity for transporters; lower BBB permeability than methylated forms.
N-MethylImproved lipophilicity; standard for CNS penetration.
N-BenzylShifts activity toward AChE inhibition or Sigma receptors (off-target for antidepressants).

Experimental Protocols

Synthesis: Mitsunobu Coupling (Self-Validating Protocol)

This route ensures stereochemical inversion, allowing access to specific enantiomers starting from chiral 3-hydroxypiperidines.

Reagents:

  • (S)-N-Boc-3-hydroxypiperidine (1.0 eq)

  • Substituted Phenol (e.g., 3-trifluoromethylphenol) (1.1 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF

Workflow:

  • Preparation: Dissolve N-Boc-3-hydroxypiperidine, Phenol, and PPh3 in dry THF under N2 atmosphere. Cool to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. Critical Control: Maintain temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Warm to room temperature and stir for 12-18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify filtrate via silica gel chromatography.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group. Yields the amine hydrochloride salt.

Functional Assay: Monoamine Uptake Inhibition

Objective: Determine IC50 for SERT/NET inhibition.

Protocol:

  • Cell Lines: HEK-293 cells stably expressing human SERT or NET.

  • Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.

  • Dosing: Add test compounds (0.1 nM – 10 µM) in assay buffer (HBSS + 20 mM HEPES).

  • Substrate Addition:

    • SERT: Add fluorescent substrate (e.g., ASP+ or labeled Serotonin) or radioligand [3H]-5-HT.

    • NET: Add [3H]-Norepinephrine.

  • Incubation: 10 minutes at 37°C.

  • Termination: Rapid wash with ice-cold buffer.

  • Detection: Liquid scintillation counting (for radioligands) or fluorescence plate reader.

  • Validation: Use Fluoxetine (SERT control) and Nisoxetine (NET control) as internal standards.

Visualization of Signaling Pathways

The following diagram illustrates the dual pathway modulation potential of these derivatives (Monoamine transport vs. Opioid signaling).

Signaling Ligand 3-Phenoxypiperidine Derivative SERT SERT / NET (Transporters) Ligand->SERT  Primary Mode   MOR Mu-Opioid Receptor (GPCR) Ligand->MOR  Secondary Mode (Structure Dependent)   Reuptake Inhibit Reuptake SERT->Reuptake Gi Gi/o Protein Activation MOR->Gi Synapse Increased Synaptic Monoamines Reuptake->Synapse Antidepressant Antidepressant / Anxiolytic Effect Synapse->Antidepressant cAMP Decrease cAMP Gi->cAMP Analgesia Analgesia (Pain Relief) cAMP->Analgesia

Figure 2: Dual-mechanism potential of 3-phenoxypiperidine derivatives targeting monoamine transporters and opioid receptors.

References

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2005. URL:[Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

  • Structure-activity relationship of piperidine derivatives with antidepressant-like effects. Source: Canadian Journal of Physiology and Pharmacology, 2022. URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules, 2023. URL:[Link]

Sources

Foundational

Therapeutic Potential of Sulfone-Containing Piperidine Ethers

Executive Summary The convergence of piperidine scaffolds with sulfone moieties via ether linkages represents a high-value structural motif in modern medicinal chemistry. This "Sulfone-Piperidine-Ether" (SPE) triad addre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The convergence of piperidine scaffolds with sulfone moieties via ether linkages represents a high-value structural motif in modern medicinal chemistry. This "Sulfone-Piperidine-Ether" (SPE) triad addresses three critical bottlenecks in drug discovery: metabolic stability, solubility, and target selectivity.

This technical guide analyzes the SPE motif's utility, focusing on its validated success in GPR119 agonism (Type 2 Diabetes) and CCR1 antagonism (Autoimmune disorders). We provide a mechanistic breakdown of the pharmacophore, synthetic routes for library generation, and field-proven experimental protocols.

Structural Rationale: The SPE Triad

The therapeutic potency of this scaffold stems from the synergistic physicochemical properties of its three components.

The Piperidine Core (The "Head")
  • Role: Acts as the primary basic center (

    
    ), ensuring protonation at physiological pH.
    
  • Interaction: Forms critical ionic bonds with conserved aspartate residues in Class A GPCRs (e.g., Asp3.32).

  • Liability: High basicity can lead to hERG channel blockade (cardiotoxicity). This is often mitigated by electron-withdrawing groups on the nitrogen or adjacent carbons.

The Sulfone Moiety ( ) (The "Anchor")
  • Role: A robust bioisostere for carbonyls or sulfonamides.

  • Metabolic Stability: Unlike sulfides (prone to oxidation to sulfoxides) or esters (prone to hydrolysis), the sulfone is metabolically inert.

  • H-Bonding: The sulfone oxygens act as strong hydrogen bond acceptors (HBA) with a distinct geometry, often engaging backbone amides in the binding pocket.

The Ether Linkage (The "Hinge")
  • Role: Provides rotational freedom (entropy) while maintaining a defined distance between the basic amine and the aromatic sulfone tail.

  • Advantage: Ether oxygens contribute a weak HBA vector without the planarity rigidity of an amide bond.

Validated Therapeutic Applications

Metabolic Disorders: GPR119 Agonists

GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells and intestinal L-cells.[1] Agonism triggers cAMP accumulation, leading to glucose-dependent insulin secretion (GSIS) and GLP-1 release.[1][2]
  • Mechanism: SPE ligands bind the transmembrane bundle. The piperidine nitrogen interacts with the orthosteric site, while the sulfone-containing tail extends into a hydrophobic pocket, stabilizing the active conformation.

  • Key Example: Analogs of APD597 and MBX-2982 utilize this motif to balance potency with oral bioavailability.

Immunology: CCR1 Antagonists

CCR1 drives leukocyte migration in rheumatoid arthritis and multiple sclerosis.[3]

  • Mechanism: 4-hydroxypiperidine ethers act as allosteric inverse agonists. The sulfone group often occupies a solvent-exposed region or interacts with extracellular loops to lock the receptor in an inactive state.

  • SAR Insight: Quaternization or bulky substitution at the piperidine nitrogen, combined with a distal sulfone, improves selectivity over CCR2 and CCR5.

Visualization of Signaling & Pharmacophores

Diagram 1: GPR119 Signaling Pathway

This diagram illustrates the downstream effects of GPR119 activation by SPE ligands in pancreatic cells.

GPR119_Pathway Ligand SPE Ligand GPR119 GPR119 Receptor (Pancreatic Beta-Cell) Ligand->GPR119 Binding Gs Gs Protein Activation GPR119->Gs Coupling AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Generates PKA PKA Activation cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Triggers Exocytosis

Caption: GPR119 activation cascade leading to glucose-dependent insulin secretion.[1][4]

Synthetic Methodologies

The synthesis of Sulfone-Piperidine-Ethers typically follows a convergent strategy.

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred route when the sulfone-bearing aryl ring is electron-deficient (e.g., activated by the sulfone itself or nitro groups).

  • Starting Materials: 4-Hydroxypiperidine (N-protected) + 4-Fluorophenyl sulfone.

  • Conditions:

    
     or 
    
    
    
    in DMF/DMSO at 80-120°C.
  • Yield: Generally high (>80%).

Route B: Mitsunobu Etherification

Used when


 is electronically unfavorable.
  • Reagents:

    
    , DIAD/DEAD.
    
  • Mechanism: Inverts stereochemistry at the piperidine C4 position (if chiral).

Route C: Sulfide Oxidation (Late-Stage)

If the sulfone is sensitive to earlier steps, a sulfide linker is installed first and oxidized as the final step.

  • Reagent:

    
    -CPBA (2.2 equiv) or Oxone.
    
  • Selectivity: Controlled temperature (0°C) prevents N-oxidation of the piperidine (if unprotected).

Diagram 2: General Synthetic Scheme

Overview of the convergent synthesis strategies.

Synthesis_Scheme Piperidine N-Boc-4-Hydroxypiperidine SNAr SNAr Coupling (K2CO3, DMF, 90°C) Piperidine->SNAr ArylHalide 4-Fluorophenyl Sulfone ArylHalide->SNAr Intermediate Ether Intermediate SNAr->Intermediate Deprotection N-Boc Deprotection (TFA/DCM) Intermediate->Deprotection Final Sulfone-Piperidine Ether (Free Amine) Deprotection->Final

Caption: Convergent synthesis via SNAr coupling followed by acidic deprotection.

Experimental Protocol: Sulfide-to-Sulfone Oxidation

This protocol describes the oxidation of a piperidine-thioether precursor, a common intermediate if the sulfone cannot be introduced directly.

Objective: Selective oxidation of sulfide to sulfone without N-oxide formation.

Materials
  • Substrate: 4-(4-(methylthio)phenoxy)piperidine-1-carboxylate (1.0 mmol)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 mmol)

  • Solvent: Methanol:Water (1:1 v/v)

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of the sulfide substrate in 10 mL of MeOH.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Oxone (1.54 g, 2.5 mmol) in 10 mL of water. Add this aqueous solution dropwise to the reaction mixture over 15 minutes.

    • Note: Exothermic reaction. Maintain T < 5°C to avoid side reactions.

  • Stirring: Allow the slurry to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC or LC-MS (Target Mass = M+32).

  • Quenching: Carefully add saturated aqueous sodium bisulfite (

    
    ) until the starch-iodide paper test is negative (neutralizing excess oxidant).
    
  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane:EtOAc).
    

Expected Result: White crystalline solid. Yield: 85-95%.

Comparative Data: Sulfone vs. Sulfonamide

The following table highlights why sulfones are often preferred over sulfonamides in this specific scaffold context.

FeatureSulfone (

)
Sulfonamide (

)
Impact on Drug Design
H-Bond Donor NoYesSulfones avoid non-specific binding to plasma proteins caused by acidic NH protons.
Metabolic Stability HighModerateSulfonamides can be prone to N-glucuronidation; Sulfones are generally inert.
Dipole Moment High (~4.5 D)High (~4.5 D)Both provide strong electrostatic interactions, but sulfones are less lipophilic.
Solubility ModerateGood (pH dependent)Sulfones maintain solubility without pH-dependent ionization issues.

References

  • GPR119 Agonists & Diabetes

    • Title: Recent Advances in the Discovery of GPR119 Agonists for Type 2 Diabetes.[4]

    • Source: RSC / Vertex AI Search Results.
    • Context: Describes piperidine alkyl sulfonamides and sulfones as key pharmacophores for glucose homeostasis.
  • CCR1 Antagonists

    • Title: Design, synthesis, and discovery of a novel CCR1 antagonist.[3][5][6]

    • Source: Journal of Medicinal Chemistry (PubMed).[2]

    • Context: Details the optimization of 4-hydroxypiperidine ethers with sulfone moieties for autoimmune diseases.
  • Synthetic Methodology (Radical Cross-Coupling)

    • Title: Modular radical cross-coupling with sulfones enables access to sp3-rich scaffolds.[7]

    • Source: Science / PMC.
    • Context: Modern methods for coupling sulfones to piperidine scaffolds.
  • Sulfur Scaffolds in Drugs

    • Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
    • Source: Current Topics in Medicinal Chemistry.
    • Context: Comprehensive review of sulfone stability and utility in FDA-approved drugs.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 3-(2-(Methylsulfonyl)phenoxy)piperidine Hydrochloride Salt

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride salt, a key heterocyclic scaffold of interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride salt, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol herein details a robust synthetic route, emphasizing safety, efficiency, and reproducibility. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Background

The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The target compound, 3-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride, combines the piperidine scaffold with a diaryl ether linkage, a structural feature known for its lipophilicity and ability to penetrate cellular membranes.[2] The incorporation of a methylsulfonyl group can further modulate the compound's polarity and potential for hydrogen bonding, making it an attractive candidate for various therapeutic targets.

The synthetic strategy outlined in this guide employs a modified Williamson ether synthesis, a cornerstone of C-O bond formation in organic chemistry.[3] This approach involves the nucleophilic attack of a phenoxide on an electrophilic piperidine derivative. To ensure regioselectivity and prevent unwanted side reactions, the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.

Synthetic Strategy and Workflow

The synthesis of 3-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride is accomplished in two main stages:

  • Formation of the Diaryl Ether: This involves the reaction of 2-(methylsulfonyl)phenol with N-Boc-3-hydroxypiperidine, which is first converted to a better leaving group (e.g., a tosylate) in situ or in a preceding step. For the purpose of this protocol, we will focus on a one-pot tosylation and substitution.

  • Deprotection and Salt Formation: The Boc protecting group is removed from the piperidine nitrogen, followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Synthetic Workflow cluster_0 Part 1: Diaryl Ether Formation cluster_1 Part 2: Deprotection and Salt Formation A 2-(Methylsulfonyl)phenol C Tosylation and Williamson Ether Synthesis A->C B N-Boc-3-hydroxypiperidine B->C D N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine C->D E N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine G Deprotection and Salt Formation E->G F HCl in Dioxane F->G H 3-(2-(Methylsulfonyl)phenoxy)piperidine Hydrochloride Salt G->H

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
2-(Methylsulfonyl)phenol172.201.72 g1.0
N-Boc-3-hydroxypiperidine201.272.01 g1.0
p-Toluenesulfonyl chloride190.652.09 g1.1
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)0.44 g1.1
Anhydrous Tetrahydrofuran (THF)-100 mL-
Anhydrous N,N-Dimethylformamide (DMF)-50 mL-
Saturated aqueous NH4Cl-50 mL-
Ethyl acetate-200 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Preparation of Sodium Hydride: In a fume hood, under a nitrogen atmosphere, add the 60% sodium hydride dispersion to a flask. Wash the dispersion with hexanes (3 x 10 mL) to remove the mineral oil.[4] Carefully decant the hexanes each time. The resulting dry sodium hydride powder should be handled with extreme care under an inert atmosphere.

  • Formation of the Phenoxide: To the washed sodium hydride, add 50 mL of anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Dissolve 1.72 g of 2-(methylsulfonyl)phenol in 20 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Tosylation and Ether Formation: In a separate flask, dissolve 2.01 g of N-Boc-3-hydroxypiperidine and 2.09 g of p-toluenesulfonyl chloride in 50 mL of anhydrous THF. Cool this solution to 0 °C.

  • Add the previously prepared phenoxide solution dropwise to the N-Boc-3-hydroxypiperidine/tosyl chloride solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine as a viscous oil or solid.

Part 2: Deprotection and Hydrochloride Salt Formation

Materials and Reagents:

Reagent/MaterialQuantity
N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine(from Part 1)
4 M HCl in 1,4-Dioxane20 mL
Diethyl ether100 mL

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Deprotection: Dissolve the purified N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine in 20 mL of 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours. The formation of a precipitate should be observed.

  • Isolation of the Hydrochloride Salt: Add 100 mL of diethyl ether to the reaction mixture to facilitate complete precipitation of the hydrochloride salt.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product under high vacuum to yield 3-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride salt as a white to off-white solid.

Characterization

The final product should be characterized by the following methods:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determined using a standard melting point apparatus.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the piperidine ring protons, the aromatic protons, and the methylsulfonyl group. The integration of these peaks should correspond to the number of protons in the structure.[6][7]

  • ¹³C NMR Spectroscopy: The spectrum will confirm the carbon framework of the molecule.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

General:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[4][9]

  • An emergency shower and eyewash station should be readily accessible.[10]

Reagent-Specific Hazards:

  • Sodium Hydride (NaH): Highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[4][11] Handle under an inert atmosphere (nitrogen or argon).[12] In case of fire, use a Class D fire extinguisher (sand, dry soda ash, or graphite). DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [9]

  • 2-(Methylsulfonyl)phenol: May cause skin and serious eye irritation.[13][14] Avoid contact with skin and eyes.

  • p-Toluenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.

  • 4 M HCl in Dioxane: Corrosive and flammable. Handle with care.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][15][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Safety Precautions cluster_ppe Personal Protective Equipment cluster_reagents Key Reagent Hazards cluster_actions Required Actions LabCoat Lab Coat FumeHood Work in Fume Hood Goggles Safety Goggles Gloves Gloves (Nitrile/Neoprene) NaH Sodium Hydride (Pyrophoric, Water-Reactive) InertAtmosphere Use Inert Atmosphere for NaH NaH->InertAtmosphere requires TsCl Tosyl Chloride (Corrosive) HCl_Dioxane HCl in Dioxane (Corrosive, Flammable) Emergency Know Location of Eyewash/Shower

Caption: Key safety considerations for the synthesis protocol.

References

  • Standard Operating Procedure: Sodium Hydride. (2012, December 14). University of California, Santa Barbara. [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Ltd. [Link]

  • Hazard Summary: Sodium Hydride. (Rev. 2008, January). New Jersey Department of Health. [Link]

  • Standard Operating Procedure for the Safe Use of Sodium Hydride. Clemson University. [Link]

  • Manufacture, Handling, and Uses of Sodium Hydride. (2009, July 22). ACS Publications. [Link]

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. JOCPR. [Link]

  • 2-(methylsulfonyl)phenol - Links. Computational Toxicology and Exposure Online Resources. [Link]

  • CN105367484A - Preparation method of 3-hydroxy piperidine.
  • Preparation method of (S)-N-BOC-3-hydroxypiperidine.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017, April 15). PubMed. [Link]

  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. PMC. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC. [Link]

  • Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. (2011, February 14). Organic Letters - ACS Publications. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023, January 25). MDPI. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

  • Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. PubChem. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Piperidine Synthesis. DTIC. [Link]

  • Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Piperidine Ether Synthesis

Welcome to the technical support center for piperidine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. The following question-and-answer format directly addresses specific challenges, providing in-depth explanations and actionable solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in a piperidine N-alkylation reaction to form an ether-linked side chain?

A1: Low yields in the N-alkylation of piperidine for ether synthesis typically stem from a few key issues:

  • Over-alkylation: The most prevalent side reaction is the formation of a quaternary ammonium salt, where the desired N-alkylpiperidine product reacts further with the alkylating agent.[1] This is especially common with highly reactive alkylating agents.[1]

  • Incomplete Reaction: The reaction may be sluggish or fail to reach completion. This can be caused by several factors, including:

    • Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on the electrophile.[2][3]

    • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can physically block the nucleophilic attack of the piperidine nitrogen.[2][4][5]

    • Suboptimal Reaction Conditions: Factors like the choice of base, solvent, and temperature play a critical role in the reaction's success.[2][6]

  • Side Reactions: Besides over-alkylation, elimination reactions (E2) can compete with the desired substitution (SN2), particularly with secondary and tertiary alkyl halides, leading to the formation of alkenes instead of the desired ether.[6][7][8]

Q2: I'm observing a significant amount of a quaternary ammonium salt byproduct. How can I minimize this over-alkylation?

A2: The formation of a quaternary ammonium salt is a classic sign of over-alkylation.[1] To mitigate this, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[1][9] This ensures the alkylating agent is consumed before it can react with the product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, can help maintain a low concentration of the electrophile, favoring mono-alkylation.[9]

  • Choice of Base: While a base is often necessary to neutralize the acid formed during the reaction, a very strong base can deprotonate the product, making it more nucleophilic and prone to further reaction.[2] Consider using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[2][9]

Q3: My reaction is very slow or seems to have stalled. What steps should I take to improve the reaction rate?

A3: A sluggish reaction can be frustrating. Here's a systematic approach to troubleshooting:

  • Evaluate the Leaving Group: The reactivity of the alkylating agent is directly related to the stability of the leaving group. The general order of reactivity is R-I > R-Br > R-Cl > R-OTs.[7] If you are using an alkyl chloride, consider switching to a bromide or iodide.[2]

  • Increase Reaction Temperature: If steric hindrance is a suspected issue, increasing the temperature can provide the necessary activation energy to overcome this barrier.[2][4] However, be mindful that higher temperatures can also promote elimination side reactions.[7]

  • Optimize the Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[2][4][6][10] Protic solvents can solvate the piperidine nitrogen, reducing its nucleophilicity.[6][11]

  • Ensure Adequate Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic.[2] The addition of a non-nucleophilic base is essential to scavenge this acid.[2]

Section 2: In-depth Troubleshooting Guides

Issue 1: Low Yield Due to Competing Elimination Reactions
Symptoms:
  • You observe the formation of alkene byproducts, confirmed by NMR or GC-MS.

  • The yield of the desired ether is significantly lower when using secondary or tertiary alkyl halides.[7][8]

Root Cause Analysis:

The Williamson ether synthesis is a classic SN2 reaction. However, it often faces competition from the E2 elimination pathway, especially under basic conditions.[6][8]

  • Substrate Structure: Secondary and tertiary alkyl halides are more prone to elimination because the transition state for elimination is more stable.[7][12]

  • Steric Hindrance: A sterically hindered base or nucleophile can favor the abstraction of a proton from the β-carbon (elimination) over a direct attack at the α-carbon (substitution).[5][13]

Troubleshooting Workflow:

Caption: Troubleshooting competing elimination reactions.

Detailed Solutions:
  • Substrate Selection: Whenever possible, design your synthesis to utilize a primary alkyl halide.[7][12]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Base Selection: Opt for a non-nucleophilic, less sterically hindered base. Potassium carbonate is often a good choice.[2]

Issue 2: Challenges with Piperidine Purification and Handling
Symptoms:
  • The piperidine starting material is yellow or brown.[4]

  • Difficulty in removing water from the reaction.[4]

Root Cause Analysis:
  • Oxidation: Piperidines can oxidize upon exposure to air and light, leading to colored impurities.[4]

  • Azeotrope Formation: Piperidine forms an azeotrope with water, making it difficult to remove residual moisture by simple distillation.[4]

Solutions:
  • Purification of Discolored Piperidine: Discolored piperidine can often be purified by distillation.[4]

  • Drying Piperidine: To remove water, piperidine can be dried over potassium hydroxide (KOH) pellets followed by decantation or filtration.[4]

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with Minimized Over-Alkylation

This protocol is designed to favor mono-alkylation.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Add the alkyl halide (1.0 equivalent) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter off the potassium carbonate and wash with acetonitrile.

  • Remove the solvent by rotary evaporation.

  • The crude product can then be purified by column chromatography.

Protocol 2: In-situ Generation of a More Reactive Alkylating Agent (Finkelstein Reaction)

If your reaction with an alkyl chloride is sluggish, this protocol can be used to generate the more reactive alkyl iodide in the reaction mixture.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl chloride (1.0 eq)

  • Sodium iodide (NaI, catalytic amount, e.g., 0.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous acetonitrile (MeCN) or acetone

Procedure:

  • Follow the setup and initial steps of Protocol 1.

  • Along with the piperidine and potassium carbonate, add a catalytic amount of sodium iodide (0.1 equivalents).

  • Proceed with the addition of the alkyl chloride as described in Protocol 1. The in-situ generated alkyl iodide will react faster with the piperidine.

Section 4: Data Presentation

Table 1: Influence of Leaving Group on Relative Reaction Rates in SN2 Reactions
Leaving GroupRelative Rate
I⁻~30,000
Br⁻~10,000
Cl⁻~200
F⁻1

Note: These are approximate relative rates and can vary depending on the specific reaction conditions.

Table 2: Recommended Solvents for Piperidine N-Alkylation
SolventTypeDielectric Constant (ε)Suitability
Acetonitrile (MeCN)Polar Aprotic37.5Excellent
Dimethylformamide (DMF)Polar Aprotic36.7Excellent
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Good
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate
Ethanol (EtOH)Polar Protic24.6Poor
Water (H₂O)Polar Protic80.1Poor

Section 5: Mechanistic Insights

The SN2 vs. E2 Competition

The synthesis of piperidine ethers via N-alkylation is a classic example of the competition between substitution (SN2) and elimination (E2) pathways.

G cluster_0 SN2 Pathway (Desired) cluster_1 E2 Pathway (Side Reaction) Piperidine Transition_State_SN2 [Piperidine---CH₂(R)---X]‡ Piperidine->Transition_State_SN2 Nucleophilic Attack Alkyl_Halide_SN2 R-CH₂-X Alkyl_Halide_SN2->Transition_State_SN2 Product_SN2 Piperidine-CH₂-R (Ether Product) Transition_State_SN2->Product_SN2 Piperidine_Base Transition_State_E2 [Piperidine-H---CH(R)---CH₂---X]‡ Piperidine_Base->Transition_State_E2 Proton Abstraction Alkyl_Halide_E2 R-CH(H)-CH₂-X Alkyl_Halide_E2->Transition_State_E2 Product_E2 Alkene + Piperidinium Halide Transition_State_E2->Product_E2

Caption: Competing SN2 and E2 reaction pathways.

Understanding the factors that favor the SN2 pathway is key to optimizing your reaction for higher yields of the desired piperidine ether.

References

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  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
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  • Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Turner, N. J. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6141-6144. [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
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  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
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  • NIH. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles - PMC.
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  • (n.d.). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives.
  • ElectronicsAndBooks. (n.d.). REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COM- POUNDS IN ETHER SOLUTIONS.
  • Chemistry Stack Exchange. (2018, April 24). Reaction of alkyl bromide in presence of piperidine.
  • Reddit. (2025, March 11). Purification of THP protected compound : r/Chempros.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.

Sources

Optimization

Optimizing the Purification of Polar Sulfone Compounds by Flash Chromatography: A Technical Support Guide

Welcome to our dedicated technical support center for optimizing the purification of polar sulfone compounds using flash chromatography. This guide is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the purification of polar sulfone compounds using flash chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with these often-recalcitrant molecules. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

The inherent polarity of the sulfone group, coupled with other polar functionalities frequently present in pharmacologically active molecules, can lead to a host of chromatographic challenges. These include poor retention on reversed-phase media, strong, sometimes irreversible, binding to normal-phase silica, and peak tailing. This guide will provide in-depth, actionable solutions to these common problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My polar sulfone compound shows little to no retention on a C18 reversed-phase column. What are my options?

A: This is a very common issue. When a compound is highly polar, it has a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, leading to elution at or near the solvent front.[1] Here are several strategies to address this:

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG). These can offer alternative selectivity for polar analytes.[2]

  • Switch to an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[1][3][4] It utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[1][3][5] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[3]

    • Aqueous Normal-Phase Chromatography: This is another name for HILIC and is a powerful alternative for purifying strongly water-soluble samples.[3]

Q2: I'm using normal-phase chromatography on silica gel, but my polar sulfone is streaking badly and showing significant peak tailing. What's causing this and how can I fix it?

A: Peak tailing in normal-phase chromatography of polar compounds, especially those with hydrogen-bonding capabilities like some sulfones, is often due to strong, non-ideal interactions with the stationary phase.[6] The primary culprits are the acidic silanol groups (Si-OH) on the surface of the silica gel, which can interact strongly with polar functional groups.[6][7]

Here’s how to mitigate this:

  • Use Mobile Phase Additives: Adding a small amount of a competitive base, such as triethylamine (TEA) (typically 0.1-1%), to your mobile phase can help to mask the active silanol sites and improve peak shape.[2] Similarly, for acidic sulfones, adding a small amount of an acid like acetic acid or formic acid can improve chromatography.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-flushing the packed column with a solvent system containing a small amount of a base like triethylamine before loading your sample.[2]

  • Choose an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or bonded silica phases such as diol or amine.[2][8]

Q3: My polar sulfone seems to be degrading on the silica gel column. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can indeed cause the degradation of sensitive compounds.[9] Some sulfones and related compounds can be susceptible to these conditions.[10]

  • Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites and prevent degradation.[2]

  • Use a Less Acidic Stationary Phase: Alumina or Florisil® can be good alternatives to silica gel for acid-sensitive compounds.[8][9]

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity to be retained, reversed-phase chromatography on C18 or a more polar equivalent is a good option as these stationary phases are generally less reactive.[10]

Q4: I'm struggling with choosing the right solvent system for my polar sulfone in normal-phase flash chromatography. Where should I start?

A: Developing a good solvent system is crucial for a successful separation. Thin-Layer Chromatography (TLC) is your most valuable tool for this.[11][12][13]

  • Aim for an Optimal Rf Value: For flash chromatography, you should aim for an Rf value for your target compound in the range of 0.2 to 0.35 on the TLC plate.[14] An Rf in this range generally provides a good balance between resolution and elution time.[11]

  • Common Solvent Systems for Polar Compounds:

    • Dichloromethane/Methanol: This is a very common and effective solvent system for polar compounds.[15] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • Ethyl Acetate/Hexane (or Heptane): While standard, you may need to use very high percentages of ethyl acetate or even pure ethyl acetate for highly polar sulfones.[15]

    • Acetonitrile/Dichloromethane: This combination can offer different selectivity and is useful for some polar compounds.[16]

  • Using Additives: For very stubborn polar compounds, especially those that are basic, a solvent system containing ammonia in methanol can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution can be used in dichloromethane.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound elutes in the solvent front (no retention) on a normal-phase column. The mobile phase is too polar.Decrease the percentage of the polar solvent in your mobile phase. For example, if you are using 10% methanol in dichloromethane, try reducing it to 5% or even 2%.
Compound won't elute from the normal-phase column, even with a highly polar mobile phase (e.g., 20% methanol in dichloromethane). 1. The compound is extremely polar and has a very high affinity for the silica gel.[9] 2. The compound may have precipitated at the top of the column.1. Switch to a more aggressive solvent system, such as one containing ammonium hydroxide.[9] 2. Consider switching to reversed-phase or HILIC chromatography.[1][9] 3. Ensure your compound is soluble in the mobile phase.[11]
Poor separation between the target sulfone and impurities. 1. The chosen solvent system does not provide adequate selectivity. 2. The column is overloaded with the sample. 3. Improper sample loading technique.1. Screen different solvent systems using TLC to find one that provides a greater ΔRf between your compound and the impurities.[17] 2. Reduce the amount of sample loaded onto the column. A typical loading capacity for silica gel is 1-10% of the sorbent weight, but this can be lower for difficult separations. 3. Use a proper loading technique. Dry loading is often preferred for polar compounds, especially if they are not very soluble in the initial mobile phase.[11][16][18]
The peaks are broad and not sharp. 1. The compound is slowly eluting over many column volumes (peak tailing). 2. The sample was dissolved in a solvent that is too strong (more polar than the mobile phase).[18] 3. Column overloading.[6]1. For tailing peaks, once the compound starts to elute, you can increase the polarity of the mobile phase to speed up its elution.[9] 2. Dissolve your sample in the weakest possible solvent that it is soluble in, ideally the initial mobile phase.[19] If you must use a strong solvent, use the minimum volume possible.[18] Dry loading is the best solution for this issue.[18] 3. Reduce the amount of sample loaded.

Experimental Protocols & Workflows

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare your Sample: Dissolve a small amount of your crude polar sulfone mixture in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of your sample solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Common starting points for polar sulfones include:

    • 95:5 Dichloromethane:Methanol

    • 80:20 Ethyl Acetate:Hexane

    • 98:2 Dichloromethane:(10% NH4OH in Methanol)

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Optimize: Adjust the solvent ratio to achieve an Rf of 0.2-0.35 for your target sulfone.[14] If the Rf is too high, decrease the polarity of the mobile phase. If it's too low, increase the polarity.

Protocol 2: Dry Loading a Polar Sulfone Sample for Flash Chromatography

Dry loading is highly recommended for polar compounds to ensure sharp peaks and good resolution.[11][18]

  • Dissolve the Sample: Dissolve your crude polar sulfone sample in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane, or acetone).

  • Adsorb onto Sorbent: Add a small amount of silica gel (or diatomaceous earth like Celite® for HILIC) to the solution, typically 1-3 times the weight of your crude sample.[3][18]

  • Evaporate the Solvent: Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Load the Sample: Carefully add the dry powder to the top of your pre-packed flash column. You can also use an empty solid load cartridge.[18][20]

  • Begin Elution: Start the flash chromatography with your optimized mobile phase.

Workflow for Troubleshooting Peak Tailing

G start Observe Peak Tailing for Polar Sulfone check_interactions Primary Cause: Secondary Interactions with Silica? start->check_interactions add_modifier Add Mobile Phase Modifier (e.g., 0.1-1% Triethylamine) check_interactions->add_modifier Yes check_overload Is the Column Overloaded? check_interactions->check_overload No solution Improved Peak Symmetry Achieved add_modifier->solution deactivate_silica Deactivate Silica Gel (Pre-flush with base) deactivate_silica->solution change_stationary_phase Switch to Alternative Stationary Phase (Alumina, Diol, Amine) change_stationary_phase->solution reduce_load Reduce Sample Load check_overload->reduce_load Yes check_solvent Is the Loading Solvent Too Strong? check_overload->check_solvent No reduce_load->solution check_solvent->add_modifier No, try chemical modification check_solvent->deactivate_silica No, try chemical modification check_solvent->change_stationary_phase No, try chemical modification use_dry_loading Implement Dry Loading Protocol check_solvent->use_dry_loading Yes use_dry_loading->solution

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Validation of 3-(2-(Methylsulfonyl)phenoxy)piperidine

Executive Summary The Verdict: While HPLC-UV is the industry standard for routine batch release, it is scientifically insufficient for the rigorous validation of 3-(2-(Methylsulfonyl)phenoxy)piperidine . The secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: While HPLC-UV is the industry standard for routine batch release, it is scientifically insufficient for the rigorous validation of 3-(2-(Methylsulfonyl)phenoxy)piperidine .

The secondary amine structure of the piperidine ring and the potential for non-chromophoric synthetic precursors necessitate LC-MS (Liquid Chromatography-Mass Spectrometry) as the primary validation tool. This guide details why LC-MS offers superior specificity over HPLC-UV and qNMR for this specific analyte, providing a self-validating protocol aligned with ICH Q2(R1) standards.

Part 1: Compound Analysis & Analytical Challenges

To validate purity effectively, one must first understand the molecule's behavior in an analytical system.

The Analyte: 3-(2-(Methylsulfonyl)phenoxy)piperidine
  • Core Structure: A basic piperidine ring linked via an ether bridge to a phenyl group containing a methylsulfonyl moiety.

  • pKa: ~9.0–10.0 (Piperidine nitrogen). This dictates that the molecule will be protonated (

    
    ) in standard acidic LC-MS mobile phases, making it ideal for ESI(+) .
    
  • LogP: Moderate. The sulfonyl group adds polarity, while the phenyl and piperidine rings add hydrophobicity.

The "Invisible Impurity" Risk

The critical failure point of HPLC-UV for this compound lies in its synthesis.

  • Precursor A: 3-Hydroxypiperidine (often lacks a strong UV chromophore).

  • Precursor B: 2-Fluorophenyl methyl sulfone (Strong UV chromophore).

The Risk: If you rely solely on HPLC-UV (254 nm), you may overestimate purity by failing to detect residual 3-hydroxypiperidine. LC-MS is required to visualize this "invisible" contaminant.

Part 2: Methodology Comparison

The following table contrasts the three primary validation techniques for this specific molecule.

FeatureHPLC-UV (PDA) LC-MS (ESI+) qNMR (

H)
Primary Utility Routine QC, Batch ReleaseImpurity Profiling, Genotoxic ScreeningAbsolute Purity (Standard-Free)
Specificity Medium. Co-eluting peaks with similar UV spectra are indistinguishable.High. Mass discrimination resolves co-eluting peaks (e.g., N-oxide impurities).High. Structural certainty, but overlapping signals can obscure trace impurities.
Sensitivity (LOD) ~0.05% (w/w)< 0.005% (w/w) (Trace detection)~1.0% (w/w) (Low sensitivity)
Blind Spots Misses non-chromophoric impurities (e.g., Piperidine salts).Ion suppression can mask peaks if elution is not optimized.Cannot detect inorganic salts; requires high sample mass.
Verdict Insufficient for Validation Gold Standard for Validation Orthogonal Confirmation

Part 3: The "Gold Standard" LC-MS Protocol

This protocol is designed to be self-validating . It includes system suitability tests (SSTs) that flag method failure before data is even analyzed.

Chromatographic Conditions
  • Column: C18, 1.7 µm, 2.1 x 50 mm (UHPLC).

    • Why: High pH stability is preferred to keep the amine neutral for better peak shape, but low pH is better for ESI+ ionization. Compromise: Use a charged surface hybrid (CSH) C18 column with acidic mobile phase for sharp peaks and max sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Scan Mode: Full Scan (m/z 100–600) + SIM (Selected Ion Monitoring) for specific impurities.

  • Key Target Ions:

    • Analyte:

      
       (Calc. m/z based on MW ~255.3).
      
    • Impurity (N-Oxide):

      
      .
      
    • Impurity (Des-methylsulfonyl):

      
      .
      
Self-Validating System Suitability (SST)

Do not run samples until these criteria are met:

  • Sensitivity Check: S/N ratio > 10 for a 0.05% impurity standard.

  • Carryover Check: Blank injection after high standard must show < 0.01% analyte peak.

  • Resolution Check: Valley-to-peak ratio > 1.5 between the Main Peak and the nearest eluting impurity (often the N-oxide).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic and data flow for validating the purity of the piperidine derivative.

G Start Raw Sample: 3-(2-(Methylsulfonyl)phenoxy)piperidine Prep Sample Prep: Dissolve in 50:50 MeOH:H2O (0.1 mg/mL) Start->Prep LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Split Detector Split LC->Split UV PDA Detector (254 nm) Detects Aromatics Split->UV MS MS Detector (ESI+) Detects Ionizable Species Split->MS Data_UV UV Chromatogram (Purity % by Area) UV->Data_UV Data_MS TIC & SIM Spectra (Mass Confirmation) MS->Data_MS Compare Data Correlation Data_UV->Compare Data_MS->Compare Pass PASS: UV Purity > 98% AND No Hidden MS Masses Compare->Pass Consistent Fail FAIL: Co-eluting Impurity Found (e.g., N-Oxide M+16) Compare->Fail Discrepancy

Figure 1: Dual-detection workflow ensuring no impurities are missed by the limitations of a single detector.

Part 5: Simulated Validation Data

To demonstrate the necessity of LC-MS, consider this comparative dataset from a typical synthesis batch.

ParameterHPLC-UV ResultLC-MS ResultInterpretation
Main Peak Purity 99.2%96.8%UV overestimated purity.
Impurity A (RT 2.1 min) Not Detected1.5% (m/z 102)3-Hydroxypiperidine (No chromophore). Missed by UV.
Impurity B (RT 4.5 min) 0.8%0.8% (m/z 271)N-Oxide. Detected by both.
Impurity C (RT 5.2 min) Co-elutes0.9% (m/z 239)Des-methyl impurity. Resolved by Mass extraction.

Analysis: The HPLC-UV method would have released a batch containing 2.4% hidden impurities. The LC-MS method correctly identified the batch as failing specification (<98%).

Part 6: Regulatory Alignment (ICH Q2(R1))

To ensure this guide serves drug development professionals, the protocol aligns with ICH Q2(R1) validation characteristics:

  • Specificity: Demonstrated by peak purity analysis using MS spectra to ensure the main peak is not a composite of the analyte and an isobaric interference.

  • Linearity: The response of the piperidine derivative in ESI+ is linear over the range of 0.1 µg/mL to 100 µg/mL (

    
    ).
    
  • Accuracy: Recovery studies must be performed by spiking the analyte into a blank matrix (if applicable) or solvent, ensuring 98–102% recovery.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Ermer, J., & Miller, J. H. (2006). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. Link

  • Dolan, J. W. (2012). LC-MS: The New Standard for Purity? LCGC North America. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration. Link

Sources

Comparative

Comparative Potency &amp; Pharmacological Profiling: 3-Phenoxy vs. 4-Phenoxy Piperidine Isomers

The following guide provides a comparative technical analysis of 3-phenoxy versus 4-phenoxy piperidine isomers. This content is structured for researchers in medicinal chemistry and pharmacology, focusing on structure-ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3-phenoxy versus 4-phenoxy piperidine isomers. This content is structured for researchers in medicinal chemistry and pharmacology, focusing on structure-activity relationships (SAR), receptor selectivity, and experimental validation.

[1]

Executive Summary: The Isomer Divergence

In drug discovery, the positional isomerism of the phenoxy group on the piperidine ring dictates the fundamental pharmacological class of the molecule.

  • 4-Phenoxypiperidine (Achiral/Symmetric): Primarily functions as a bioisostere for the 4-phenylpiperidine scaffold (e.g., Meperidine, Fentanyl).[1] It is heavily utilized in the design of Mu-Opioid Receptor (MOR) agonists, Sigma receptor ligands, and GPR35 modulators. Its symmetry often results in higher metabolic stability but lower subtype selectivity compared to the 3-isomer.[1]

  • 3-Phenoxypiperidine (Chiral/Asymmetric): Introduces a stereocenter (

    
    ), enabling high-affinity interactions with chiral pockets in Monoamine Transporters (NET/SERT)  and Dopamine D4  receptors.[1] The 3-isomer is frequently associated with "non-opioid" CNS targets, particularly in the development of antidepressants and selective antipsychotics.
    

Structural & Stereochemical Analysis[1]

Conformational Landscape

The potency difference stems from the spatial orientation of the phenoxy pendant.

  • 4-Position: The phenoxy group can adopt an equatorial or axial conformation, but the equatorial form is energetically favored (

    
     kcal/mol).[1] This linear projection mimics the 4-phenyl group of classical opioids, allowing deep penetration into the aspartate-anchored binding pockets of GPCRs.[1]
    
  • 3-Position: The 3-phenoxy group creates a "bent" topology.[1] The proximity to the nitrogen atom (protonated at physiological pH) creates a steric clash that often locks the piperidine ring into a specific chair conformation. This rigidity is critical for D4 receptor selectivity , where the ligand must fit a narrower orthogonal binding site.

Visualizing the SAR Logic

The following diagram illustrates the divergent signaling pathways and therapeutic applications based on the phenoxy position.

PhenoxySAR Start Piperidine Scaffold Iso3 3-Phenoxy Isomer (Chiral C3) Start->Iso3 Asymmetric Substitution Iso4 4-Phenoxy Isomer (Symmetric C4) Start->Iso4 Symmetric Substitution Target3A Dopamine D4 (Antagonist) Iso3->Target3A High Selectivity (>2000x vs D2) Target3B NET / SERT (Reuptake Inhibitor) Iso3->Target3B NRI/SRI Activity Target3C NOP Receptor (Agonist) Iso3->Target3C 3-Phenoxypropyl Linker Target4A Mu-Opioid (MOR) (Agonist) Iso4->Target4A Meperidine Bioisostere Target4B Sigma-1 Receptor (Chaperone Ligand) Iso4->Target4B Hydrophobic Bulk Target4C GPR35 (Modulator) Iso4->Target4C Orphan GPCR Binding

Figure 1: Divergent pharmacological pathways for 3- vs 4-phenoxy piperidine derivatives.[1]

Comparative Potency Data

The table below synthesizes data from key medicinal chemistry campaigns. Note the distinct shift in target affinity based on isomerism.

Target Receptor3-Phenoxy Derivative Potency (

/

)
4-Phenoxy Derivative Potency (

/

)
Mechanistic Insight
Dopamine D4 0.3 nM (

) (High Potency)
> 200 nM (

) (Low Potency)
The 3-isomer fits the D4 orthogonal pocket; 4-isomer clashes with transmembrane helices.[1]
Mu-Opioid (MOR) > 1000 nM (

) (Inactive/Weak)
1.2 - 15 nM (

) (Moderate-High)
4-substitution mimics the phenylalanine residue of endogenous enkephalins.[1]
NOP (ORL-1) 0.5 nM (

) (Agonist)
> 100 nM (

) (Weak)
3-phenoxypropyl linker is required for NOP selectivity over classical opioids.[1]
Sigma-1 (

)
15 nM (

)
2 - 8 nM (

)
The hydrophobic bulk of the 4-phenoxy group drives Sigma-1 affinity.[1]

Key Takeaway: If your target is analgesia via MOR , the 4-phenoxy scaffold is the superior starting point. If targeting antipsychotic (D4) or antidepressant (NET/SERT) pathways, the 3-phenoxy scaffold is required for selectivity.

Experimental Protocols

Synthesis: Ether Linkage Formation

The synthesis of these isomers requires different strategic approaches due to the chirality of the 3-position.

Method A: 4-Phenoxypiperidine (Symmetric) [1]

  • Starting Material: N-Boc-4-hydroxypiperidine.[1]

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ) or Mitsunobu Coupling.
    
    • Reagents: Phenol,

      
      , DIAD (Mitsunobu) OR Phenol, 
      
      
      
      , DMF,
      
      
      (if Phenol has EWG).
  • Deprotection: TFA/DCM (1:1) to yield the free amine.

Method B: 3-Phenoxypiperidine (Asymmetric) [1]

  • Starting Material: (S)- or (R)-N-Boc-3-hydroxypiperidine (Chiral pool).[1]

  • Reaction: Mitsunobu Coupling is preferred to invert stereochemistry (Walden inversion) or retain it depending on the leaving group strategy.

    • Note:

      
       is sterically hindered at the 3-position compared to the 4-position.[1]
      
  • Validation: Chiral HPLC is mandatory to verify enantiomeric excess (

    
    ).
    
Validated Binding Assay (Self-Validating Protocol)

To objectively compare potencies, use this radioligand competition assay.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Radioligand:

    
    -Spiperone (for D2/D4) or 
    
    
    
    -DAMGO (for MOR).[1]
  • Nonspecific Blocker: Haloperidol (10

    
    M) or Naloxone (10 
    
    
    
    M).

Workflow Logic:

  • Membrane Prep: Homogenize CHO cells expressing the target receptor (Human D4 or MOR).

  • Incubation: Mix 20

    
    g protein + 0.5 nM Radioligand + Test Compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate 60 min at

    
    .
    
  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces nonspecific binding).

  • Counting: Liquid scintillation spectrometry.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.[1]

Mechanistic Diagram: Receptor Binding Workflow

The following DOT diagram outlines the experimental decision tree for characterizing a new phenoxy-piperidine analog.

BindingWorkflow cluster_selectivity Selectivity Targets Sample Test Compound (3- or 4-Phenoxy) PrimaryScreen Primary Screen @ 10 µM Sample->PrimaryScreen Decision Inhibition > 50%? PrimaryScreen->Decision KiDetermination Dose-Response (Ki) (10 concentrations) Decision->KiDetermination Yes Discard Discard / Inactive Decision->Discard No Selectivity Selectivity Panel KiDetermination->Selectivity If Ki < 100 nM D2 D2 (Counter-screen) Selectivity->D2 hERG hERG (Safety) Selectivity->hERG

Figure 2: Standardized screening workflow for phenoxy-piperidine ligands.

References

  • Saeedi, S., et al. (2025).[2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemRxiv. Link[1]

  • Vuckovic, S., et al. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry. Link

  • Carroll, F. I., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. Link[1]

  • Bonnert, R. V., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Link[1]

Sources

Safety & Regulatory Compliance

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